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Compound of Interest

Compound Name: Amlodipine mesylate

Cat. No.: B1667249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioequivalence of different brands of

amlodipine tablets, a widely prescribed medication for hypertension and angina. The following

sections present a comprehensive overview of the critical quality attributes and comparative

dissolution profiles, supported by experimental data and detailed methodologies, to aid in

research and development.

Comparative Analysis of Physicochemical
Properties
The quality of amlodipine tablets is determined by several critical physicochemical parameters.

The data summarized below is compiled from various studies evaluating innovator and generic

brands.

Table 1: Comparison of Physicochemical Quality Control Parameters for 5 mg Amlodipine

Tablets
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Brand/Product
Hardness (
kg/cm ²)

Friability (%)
Disintegration
Time (minutes)

Drug Content
(%)

Innovator

(Norvasc®)
- - - -

Generic A - < 1%[1] 4.37[1][2] 92.58[3]

Generic B 3.0[1][2] 0.91[1][2] 3.05[1][2] 92.58[3]

Generic C - < 1%[1] - -

Generic D - < 1%[1] - -

Generic E 8.7[1][2] 0.10[1][2] - -

Note: A hyphen (-) indicates data not available in the cited sources.

Comparative In Vitro Dissolution Profiles
Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug

product. Amlodipine is a Biopharmaceutics Classification System (BCS) class 1 drug, signifying

high solubility and high permeability. For such drugs, in vitro dissolution studies can be a

surrogate for in vivo bioequivalence studies. The following tables summarize the dissolution

data of various amlodipine tablet brands in different pH media, simulating the gastrointestinal

tract.

Table 2: Percentage of Amlodipine Dissolved at Different Time Points in pH 1.2 Medium

(Simulated Gastric Fluid)

Time (minutes) Innovator (Ref) (%) Generic A (%) Generic B (%)

< 15 101.6[4] 98.5[4] 89.9[4]

Table 3: Percentage of Amlodipine Dissolved at Different Time Points in pH 4.5 and pH 6.8

Media (Simulated Intestinal Fluid)
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pH Time (minutes)
Innovator (Ref)
(%)

Generic A (%) Generic B (%)

4.5 30 < 85[4] < 85[4] < 85[4]

6.8 30 < 85[4][5] < 85[4] < 85[4][5]

Note: At pH 4.5 and 6.8, several studies reported that drug release was less than 85% within

30 minutes for both innovator and generic products.[4][5]

Experimental Protocols
Dissolution Testing
This test evaluates the rate and extent to which the active pharmaceutical ingredient (API)

dissolves from the tablet.

Apparatus: USP Apparatus 2 (Paddle).[4][6]

Dissolution Media:

pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes).[4][6]

pH 4.5 (Acetate buffer).[4][6]

pH 6.8 (Phosphate buffer or simulated intestinal fluid without enzymes).[4][6]

Volume of Medium: 500 mL or 900 mL.[5][7]

Temperature: 37 ± 0.5 °C.[4]

Rotation Speed: 75 rpm.[5][7]

Sampling Times: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals such as

5, 10, 15, 20, 30, 45, and 60 minutes.[4][6] The withdrawn volume is immediately replaced

with fresh medium.[6]

Analysis: The amount of dissolved amlodipine is determined by UV-Vis spectrophotometry at

a wavelength of approximately 239 nm or 240 nm.[1][2][4]
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Impurity Analysis by High-Performance Liquid
Chromatography (HPLC)
This method is used to identify and quantify any impurities present in the amlodipine tablets.

Chromatographic System:

Column: RP-select B column (250 x 4.0 mm, 5 µm).[8][9]

Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0)

and ethanol (60:40 v/v).[8][9]

Detection: UV detector at 237 nm.[8][10]

Sample Preparation:

Twenty tablets are weighed and finely powdered.

A portion of the powder equivalent to a specific amount of amlodipine (e.g., 10 mg) is

transferred to a volumetric flask.

The powder is dissolved in the mobile phase, assisted by ultrasonication for about 15

minutes.[8]

The solution is diluted to the mark with the mobile phase.

Prior to injection, the solution is filtered through a 0.45 µm filter.[8]

Forced Degradation Studies: To ensure the method's selectivity, forced degradation studies

are performed under acidic, alkaline, and oxidative conditions.[8][9]

Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro bioequivalence study of

amlodipine tablets.
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Sample Preparation

Dissolution Testing

Impurity Analysis

Data Analysis & Bioequivalence Assessment

Select Innovator and Generic Amlodipine Tablet Brands

Perform Physicochemical Quality Control Tests
(Hardness, Friability, Disintegration, Drug Content)

Set up USP Apparatus 2 (Paddle)
- Media: pH 1.2, 4.5, 6.8

- Temperature: 37°C
- Speed: 75 rpm

Prepare Tablet Samples for HPLC

Withdraw Samples at Timed Intervals

Analyze Samples by UV-Vis Spectrophotometry

Generate Dissolution Profiles

Calculate Similarity Factor (f2)

Perform HPLC Analysis for Impurities

Quantify Known and Unknown Impurities

Determine In Vitro Bioequivalence

Click to download full resolution via product page

Caption: Workflow for In Vitro Bioequivalence Study of Amlodipine Tablets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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